molecular formula C24H20N4O2S2 B2876274 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide CAS No. 391868-98-7

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Cat. No.: B2876274
CAS No.: 391868-98-7
M. Wt: 460.57
InChI Key: ZXXXAYHBVSURPV-UHFFFAOYSA-N
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Description

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a complex organic compound that integrates several functional groups, including a quinoline derivative, a thiadiazole ring, and a naphthamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide typically involves multiple steps:

    Formation of the 3,4-dihydroquinolin-1(2H)-yl intermediate: This can be achieved through the reduction of quinoline derivatives using hydrogenation or other reducing agents.

    Synthesis of the 1,3,4-thiadiazole ring: This step involves the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling of the intermediates: The 3,4-dihydroquinolin-1(2H)-yl intermediate is then coupled with the thiadiazole derivative using a suitable linker, such as a haloacetyl compound, under nucleophilic substitution conditions.

    Formation of the final product: The naphthamide moiety is introduced through an amide coupling reaction, typically using reagents like carbodiimides or other activating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and thiadiazole moieties.

    Reduction: Reduction reactions can modify the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline and thiadiazole moieties can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-benzamide
  • N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-anthramide

Uniqueness

Compared to similar compounds, N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is unique due to its naphthamide moiety, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may also contribute to its improved pharmacokinetic properties and therapeutic potential.

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S2/c29-21(28-13-5-9-17-7-3-4-10-20(17)28)15-31-24-27-26-23(32-24)25-22(30)19-12-11-16-6-1-2-8-18(16)14-19/h1-4,6-8,10-12,14H,5,9,13,15H2,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXXAYHBVSURPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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